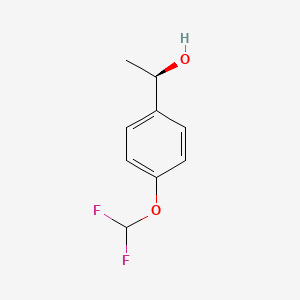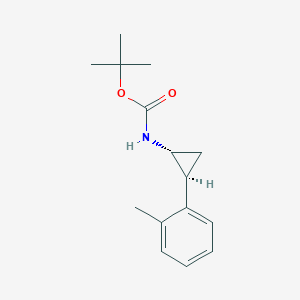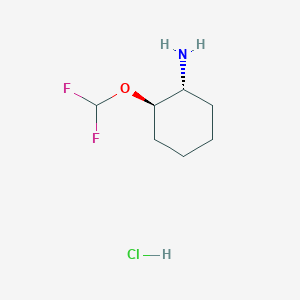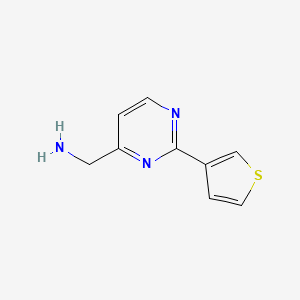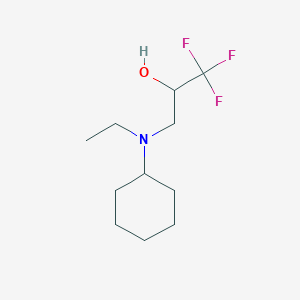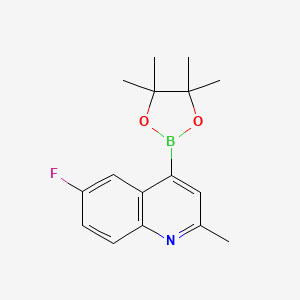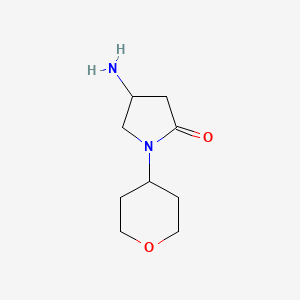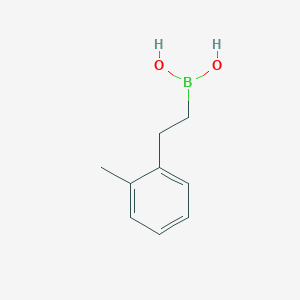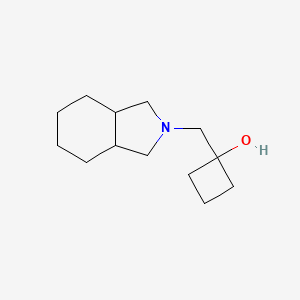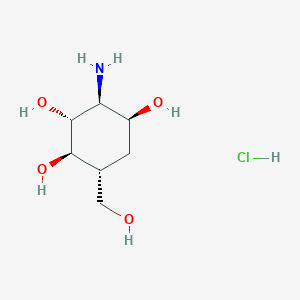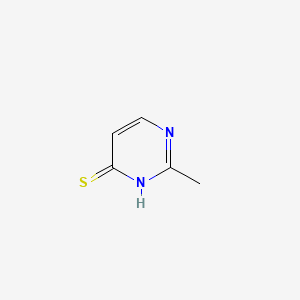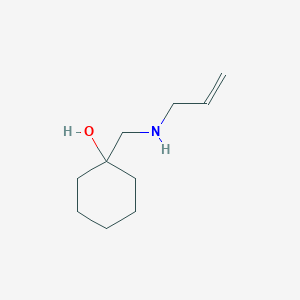
1-((Allylamino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Allylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H19NO It is a cyclohexanol derivative, characterized by the presence of an allylamino group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Allylamino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with allylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-((Allylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclohexanone derivatives, amine derivatives, and substituted cyclohexanols .
Scientific Research Applications
1-((Allylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-((Allylamino)methyl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the allylamino group can participate in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A ketone derivative of cyclohexane.
Allylamine: An amine with an allyl group.
Uniqueness
1-((Allylamino)methyl)cyclohexan-1-ol is unique due to the presence of both an allylamino group and a hydroxyl group on the cyclohexane ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity compared to its similar counterparts .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[(prop-2-enylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-2-8-11-9-10(12)6-4-3-5-7-10/h2,11-12H,1,3-9H2 |
InChI Key |
DGFRALJHYRAJLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


